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5-(5-Bromo-2-thienyl)-3-methylisoxazole

Cat. No.: B14091657
CAS No.: 1314809-77-2
M. Wt: 244.11 g/mol
InChI Key: CDUSILHCVLDXKW-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Heterocyclic Systems and Isoxazole (B147169) Chemistry

5-(5-Bromo-2-thienyl)-3-methylisoxazole is classified as a halogenated heterocyclic compound. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings, and they form the largest class of organic compounds. The presence of a bromine atom—a halogen—on the thiophene (B33073) ring is a key structural feature. Halogenated organic compounds are of immense importance in synthetic chemistry, primarily because the halogen atom serves as a versatile functional group, or "handle," for creating new chemical bonds. Specifically, the carbon-bromine (C-Br) bond in this molecule is a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of other molecular fragments. acs.orgresearchgate.net

The isoxazole component of the molecule is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. The field of isoxazole chemistry is rich and varied, as the isoxazole ring is a "bioisostere" for other functional groups, meaning it can replace them in a molecule without significantly altering the biological activity. rsc.org This characteristic has made the isoxazole nucleus a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. rsc.orgnih.gov The stability of the isoxazole ring, combined with its ability to engage in various chemical interactions, makes it an attractive component in the design of new functional molecules. mdpi.com

Significance of Thiophene and Isoxazole Scaffolds in Organic Synthesis and Materials Science

Both the thiophene and isoxazole scaffolds that constitute this compound are foundational building blocks in organic chemistry and materials science, each contributing unique properties and functionalities.

The thiophene scaffold , a sulfur-containing five-membered aromatic ring, is a cornerstone of modern materials science. Its electron-rich nature makes it an excellent component for constructing organic semiconductors and conducting polymers. nih.govresearchgate.net Thiophene-based materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). In organic synthesis, thiophene derivatives are versatile intermediates used to construct complex molecules, including pharmaceuticals and agrochemicals. scispace.com

The isoxazole scaffold is highly valued in medicinal chemistry for its wide range of biological activities. rsc.org Its structure is present in a variety of drugs, including antibiotics (e.g., Cloxacillin, Dicloxacillin), anti-inflammatory agents, and antipsychotics. nih.gov The isoxazole ring can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which are crucial for a molecule's ability to bind to biological targets like enzymes and receptors. nih.gov This has led to its extensive use in drug discovery programs aimed at developing new therapeutic agents. rsc.org

Significance of Thiophene and Isoxazole Scaffolds
ScaffoldField of SignificanceKey Applications and Roles
ThiopheneMaterials ScienceOrganic semiconductors, conducting polymers, organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs). nih.govresearchgate.net
ThiopheneOrganic SynthesisVersatile intermediates for agrochemicals and pharmaceuticals. scispace.com
IsoxazoleMedicinal ChemistryCore structure in antibiotics, anti-inflammatory drugs, anticonvulsants, and antipsychotics. nih.govnih.gov
IsoxazoleDrug DiscoveryActs as a pharmacophore and bioisostere to modulate biological activity. rsc.org

Overview of Key Research Avenues Pertaining to the Chemical Compound

Given its structure, the primary research avenue for this compound is its use as a synthetic building block for creating more complex molecules. The reactivity of the C-Br bond on the thiophene ring is central to this application.

Palladium-Catalyzed Cross-Coupling Reactions: The most prominent research application for this compound involves leveraging the bromo-thienyl moiety in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. scispace.comnih.gov These powerful chemical transformations allow for the precise formation of new carbon-carbon bonds. By reacting this compound with various partners like arylboronic acids, organostannanes, or alkenes, chemists can synthesize a diverse library of novel compounds. nih.govresearchgate.netnih.gov This strategy is fundamental in both drug discovery and materials science for creating molecules with tailored electronic, optical, or biological properties. For instance, coupling different aromatic or heteroaromatic groups to the thiophene ring can modulate the compound's conjugation and electronic characteristics, which is a key strategy in developing new organic electronic materials. nih.gov

Potential Cross-Coupling Reactions for this compound
Reaction NameCoupling PartnerPotential OutcomeRelevance
Suzuki CouplingArylboronic Acids/EstersFormation of biaryl or hetero-biaryl structures. nih.govSynthesis of complex molecules for pharmaceuticals and organic electronics. nih.gov
Stille CouplingOrganostannanes (Organo-tin compounds)Creation of new C-C bonds, often used for thiophene polymerization. nih.govresearchgate.netDevelopment of conducting polymers and materials for solar cells.
Heck CouplingAlkenesAttachment of vinyl groups to the thiophene ring.Synthesis of conjugated molecules and polymer precursors.
Buchwald-Hartwig AminationAminesFormation of a C-N bond, attaching an amino group to the thiophene ring.Creation of compounds with potential biological activity or for use as charge-transport materials.

Development of Bioactive Molecules: By combining the established biological relevance of the isoxazole ring with the synthetic flexibility of the bromo-thiophene unit, this compound serves as an excellent starting point for creating new potential therapeutic agents. The thiophene ring can be functionalized via cross-coupling to introduce substituents that may enhance binding to a biological target or improve the molecule's pharmacological properties. scispace.comresearchgate.net

Synthesis of Conjugated Materials: The thienyl-isoxazole core can be extended through polymerization or by attaching other conjugated fragments at the site of the bromine atom. This could lead to the development of new polymers or small molecules with interesting photophysical properties, potentially finding applications as sensors, dyes, or components in electronic devices. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNOS B14091657 5-(5-Bromo-2-thienyl)-3-methylisoxazole CAS No. 1314809-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1314809-77-2

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C8H6BrNOS/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3

InChI Key

CDUSILHCVLDXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(S2)Br

Origin of Product

United States

Synthetic Methodologies for 5 5 Bromo 2 Thienyl 3 Methylisoxazole and Its Precursors

Strategies for Isoxazole (B147169) Ring Formation Bearing Thiophene (B33073) Moieties

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of the synthesis. Two primary strategies are prevalent for constructing isoxazoles appended to a thiophene unit: 1,3-dipolar cycloadditions and condensation-cyclization reactions.

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for constructing five-membered heterocyclic rings, including isoxazoles. researchgate.netresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. researchgate.netyoutube.com

In the context of isoxazole synthesis, the 1,3-dipole is a nitrile oxide, which is often generated in situ due to its instability. researchgate.netchemtube3d.com The dipolarophile is an alkyne, which reacts with the nitrile oxide in a concerted, pericyclic [3+2] cycloaddition to form the aromatic isoxazole ring. youtube.comresearchgate.net The mechanism involves the simultaneous formation of two new sigma bonds as the pi systems of the nitrile oxide and the alkyne interact. youtube.com

This method offers a direct route to the isoxazole core, and various substituted isoxazoles can be accessed by choosing the appropriate nitrile oxide and alkyne precursors. nih.gov For the synthesis of thiophene-bearing isoxazoles, a thiophene-substituted alkyne would be reacted with a suitable nitrile oxide. The regioselectivity of the cycloaddition can sometimes be low, leading to mixtures of products. youtube.com

Table 1: Overview of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
ComponentRoleExample Precursor
Nitrile Oxide1,3-DipoleGenerated in situ from aldoximes or hydroxyimidoyl chlorides researchgate.netnih.gov
AlkyneDipolarophileThiophene-substituted terminal alkyne
Reaction Type[3+2] Cycloaddition researchgate.net

A classic and highly effective method for synthesizing isoxazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine (B1172632) derivative. doaj.orgut.ac.irnih.gov A common variation starts with an α,β-unsaturated ketone, also known as a chalcone (B49325). e-journals.in

The synthesis of thiophene-bearing isoxazoles via this route typically begins with the preparation of a thiophene-containing chalcone. This is achieved through a Claisen-Schmidt condensation of a thiophene-based methyl ketone (like 2-acetylthiophene) with an appropriate aldehyde. e-journals.inorientjchem.org

The resulting chalcone is then subjected to a cyclization reaction with hydroxylamine hydrochloride. ut.ac.ire-journals.in The reaction is often carried out in the presence of a base, such as sodium acetate, and refluxed in a solvent like ethanol (B145695). e-journals.inorientjchem.org This process leads to the formation of the isoxazole ring, providing a versatile route to a wide array of substituted isoxazoles. researchgate.net

Table 2: Key Steps in Condensation/Cyclization Approach
StepDescriptionReagents
1. Chalcone FormationClaisen-Schmidt condensation to form an α,β-unsaturated ketone. orientjchem.org2-Acetylthiophene (B1664040) derivative, Aldehyde, Base (e.g., NaOH)
2. CyclizationReaction of the chalcone with hydroxylamine to form the isoxazole ring. e-journals.inChalcone, Hydroxylamine hydrochloride, Base (e.g., Sodium Acetate) e-journals.in

Installation and Functionalization of the Bromo-Thiophene Moiety

The "5-bromo-2-thienyl" portion of the target molecule requires specific methods for introducing the bromine atom onto the thiophene ring with the correct regiochemistry.

The direct bromination of thiophene and its derivatives is a common electrophilic aromatic substitution reaction. Thiophene is highly reactive, and bromination typically occurs at the 2- and 5-positions, which are adjacent to the sulfur atom. researchgate.neteurekaselect.com

A widely used and convenient reagent for this purpose is N-bromosuccinimide (NBS). researchgate.net The reaction can be carried out under various conditions, sometimes employing ultrasonic irradiation to enhance the reaction rate. researchgate.net Other methods include using elemental bromine, often in a suitable solvent, or electrochemical bromination from ammonium (B1175870) bromide. researchgate.neteurekaselect.com The choice of solvent and reaction conditions can influence the yield and selectivity of the bromination process. researchgate.net For instance, a solvent-free continuous bromination of thiophene using pure bromine has been shown to yield 2,5-dibromothiophene (B18171) with high selectivity. eurekaselect.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method overcomes the limitations of classical electrophilic substitution by providing exclusive ortho-substitution relative to a directing metalation group (DMG). wikipedia.org

The process begins with the deprotonation of the position ortho to the DMG by a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org The DMG, typically a Lewis basic group, coordinates to the lithium cation, facilitating the deprotonation of the nearest ring proton. baranlab.orguwindsor.ca This generates a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a wide range of electrophiles, allowing for the precise installation of a functional group. organic-chemistry.org While this method is highly effective for many aromatic systems, its application to thiophenes can be controlled to achieve selective functionalization. google.comharvard.edu The position of metalation can be controlled by the appropriate stoichiometric amount of the lithium source. google.com

Synthesis of Key Intermediates, e.g., 2-Acetyl-5-bromothiophene (B160168)

The synthesis of the target molecule often proceeds through key intermediates, with 2-acetyl-5-bromothiophene being a crucial building block. chemicalbook.comchemimpex.com This compound contains both the acetyl group, necessary for forming the isoxazole ring via condensation methods, and the bromo-thiophene moiety.

There are two primary routes to synthesize this intermediate:

Friedel-Crafts Acylation of 2-Bromothiophene (B119243) : This classic method involves the reaction of 2-bromothiophene with acetyl chloride in the presence of a Lewis acid catalyst. chemicalbook.comprepchem.com However, an alternative procedure involves adding acetyl chloride to a solution of 2-bromothiophene in dichloromethane, which after stirring and workup, can yield the product in high yield (86.1%). chemicalbook.comprepchem.com

Bromination of 2-Acetylthiophene : A more direct approach is the regioselective bromination of 2-acetylthiophene. chemicalbook.com A common procedure involves reacting 2-acetylthiophene with N-bromosuccinimide (NBS) in a solvent like acetic anhydride. The reaction is typically stirred at a moderate temperature (e.g., 50 °C) for a short period. Upon completion, the product precipitates as crystals upon pouring the reaction mixture into water, affording a yield of around 82%. chemicalbook.com

Table 3: Comparison of Synthetic Routes to 2-Acetyl-5-bromothiophene
MethodStarting MaterialKey ReagentsReported YieldReference
Friedel-Crafts Acylation2-BromothiopheneAcetyl chloride, CH2Cl286.1% chemicalbook.comprepchem.com
Direct Bromination2-AcetylthiopheneN-Bromosuccinimide (NBS), Acetic anhydride82% chemicalbook.com

Optimization of Reaction Conditions, Yields, and Regioselectivity

The efficient synthesis of 5-(5-Bromo-2-thienyl)-3-methylisoxazole relies on the careful optimization of reaction parameters for each synthetic step. Maximizing yield, ensuring high purity, and controlling regioselectivity are paramount for a viable synthetic route. Research efforts focus on refining conditions for the formation of the isoxazole and thiophene precursors, as well as their eventual coupling.

Key areas of optimization include the choice of catalysts, solvents, reaction temperature, and molar ratios of reactants. For instance, the formation of the isoxazole ring, a critical component, often involves a cyclization reaction where conditions can be tuned to improve efficiency. Studies on related isoxazole syntheses have shown that the selection of Lewis and Brønsted acids as catalysts can significantly influence reaction outcomes. researchgate.net Similarly, the bromination of the thiophene ring requires precise control to ensure the desired regiochemistry and prevent the formation of unwanted byproducts.

Optimization of Precursor Synthesis: 3-Methylisoxazole (B1582632)

Table 1: Optimization of Reaction Conditions for 3-Amino-5-methylisoxazole Precursors google.com
StepReactantsKey ConditionsYield (%)
1. Acetonitrile AcylationEthyl acetate, Acetonitrile, N-butyl lithiumReaction stirred at room temperature for 2 hours after dropwise addition at -78°C.87
2. Hydrazone FormationAcetyl acetonitrile, p-Toluenesulfonyl hydrazideHeated to reflux in ethanol for 2 hours.90
3. Isoxazole Ring ClosureHydrazone intermediate, HydroxylamineRing closure performed under alkaline conditions.Not specified

Optimization of Precursor Synthesis: 5-Bromo-2-substituted Thiophene

The introduction of bromine at the 5-position of the 2-substituted thiophene ring is a critical step that demands high regioselectivity. Direct bromination of thiophene derivatives can lead to a mixture of isomers. Therefore, reaction conditions must be finely tuned. The choice of brominating agent, solvent, and temperature are the primary variables. For instance, the bromination of related aryl-isoxazoles has been effectively achieved using N-bromosuccinimide (NBS) in acetic acid, yielding the desired product in high purity. rsc.org In other heterocyclic systems, a Sandmeyer-type reaction following diazotization of an amino group offers a regioselective route to bromination. google.comchemicalbook.com The yield of such reactions is highly dependent on the precise control of temperature and the stoichiometric quantities of reagents like copper bromide and a nitrite (B80452) source. google.com

Table 2: Representative Yields for Bromination of Heterocyclic Precursors
SubstrateBrominating Agent/MethodSolvent/ConditionsYield (%)Reference
3-Aryl-5-methoxyisoxazoleN-Bromosuccinimide (NBS)Acetic Acid, 75°C, 40 min86 rsc.org
6-Methyl-5-(trifluoromethyl)pyridin-3-amineCopper bromide / tert-Butyl nitrite (Diazotization-Sandmeyer)Acetonitrile, Room Temp, 2h34.6 google.com
5-Amino-3-methyl-1,2,4-thiadiazoleSodium nitrite / HBr (Sandmeyer Bromination)Water, 40-45°C81.6 chemicalbook.com

Regioselectivity

Controlling regioselectivity is essential during both the isoxazole ring formation and the thiophene bromination.

Reactivity and Transformation Pathways of 5 5 Bromo 2 Thienyl 3 Methylisoxazole

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C5 position of the thiophene (B33073) ring is a key functional handle for constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a highly efficient method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com For 5-(5-bromo-2-thienyl)-3-methylisoxazole, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the bromine-bearing position. The reaction is tolerant of numerous functional groups and typically proceeds in high yields. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions. uzh.chresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Catalyst System (Typical) Product
Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 3-Methyl-5-(5-phenyl-2-thienyl)isoxazole
4-Methoxyphenylboronic acid Pd(dppf)Cl₂, Cs₂CO₃ 5-[5-(4-Methoxyphenyl)-2-thienyl]-3-methylisoxazole
Pyridin-3-ylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ 3-Methyl-5-[5-(pyridin-3-yl)-2-thienyl]isoxazole

Further diversification through C-C bond formation can be achieved via Sonogashira and Heck coupling reactions.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. researchgate.net This reaction is a powerful tool for installing alkynyl moieties, which are valuable precursors for synthesizing more complex structures. researchgate.net Applying this to this compound would result in the formation of a C(sp²)–C(sp) bond. researchgate.netrsc.org

The Mizoroki-Heck reaction couples the bromo-thiophene with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.org This method allows for the introduction of vinyl groups, extending the conjugation of the system. semanticscholar.org

Table 2: Sonogashira and Heck Coupling Applications

Reaction Type Coupling Partner Catalyst System (Typical) General Product Structure
Sonogashira Terminal Alkyne (e.g., Phenylacetylene) Pd(PPh₃)₂Cl₂, CuI, Et₃N 5-(5-Alkynyl-2-thienyl)-3-methylisoxazole

The formation of carbon-nitrogen bonds can be accomplished using the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This transformation has broad utility due to the prevalence of arylamines in pharmaceuticals and materials science. atlanchimpharma.comnih.gov The reaction is highly versatile, accommodating a wide range of primary and secondary amines, as well as other N-nucleophiles, through the careful selection of palladium precatalysts and specialized phosphine (B1218219) ligands. nih.gov

Table 3: Potential Buchwald-Hartwig Amination Products

Amine Reactant Catalyst/Ligand System (Typical) Product
Aniline Pd₂(dba)₃, BINAP, NaOt-Bu 3-Methyl-5-(5-(phenylamino)-2-thienyl)isoxazole
Morpholine Pd(OAc)₂, XPhos, Cs₂CO₃ 4-[5-(3-Methylisoxazol-5-yl)-2-thienyl]morpholine

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

Beyond reactions at the bromine site, the thiophene ring itself can undergo substitution reactions.

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic systems. wikipedia.orgkhanacademy.org In this compound, the thiophene ring is substituted with two groups: the bromine atom and the 3-methylisoxazol-5-yl group. The isoxazole (B147169) ring acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. masterorganicchemistry.com Halogens are also deactivating but are ortho-, para-directing. The position most susceptible to electrophilic attack would be the C4 position of the thiophene, which is ortho to the bromine and meta to the deactivating isoxazole substituent. Common SEAr reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.comlumenlearning.com

Nucleophilic Aromatic Substitution (SNAr) typically requires a strong nucleophile and an aromatic ring activated by potent electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orglibretexts.org The isoxazole substituent is electron-withdrawing, which provides some activation. Therefore, under forcing conditions with a strong nucleophile (e.g., sodium methoxide (B1231860) or an amide ion), substitution of the bromine atom could potentially occur via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com However, palladium-catalyzed reactions are generally more efficient and higher-yielding for this type of transformation. atlanchimpharma.com

Isoxazole Ring Transformations and Rearrangements

The isoxazole ring, while aromatic, can participate in a variety of ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents.

The N-O bond within the isoxazole ring is relatively weak and represents a key site of reactivity. Isoxazoles can undergo ring-opening reactions under various conditions. For instance, treatment with an electrophilic fluorinating agent can lead to fluorination followed by N–O bond cleavage, resulting in the formation of fluorinated carbonyl compounds. researchgate.net This type of transformation highlights the isoxazole's potential as a masked carbonyl functionality. The mechanism is believed to involve an initial electrophilic attack on the isoxazole ring, followed by a deprotonation event that facilitates the ring-opening cascade. researchgate.net Other conditions, such as reductive cleavage (e.g., using H₂/Raney Ni) or treatment with a strong base, can also induce ring-opening, leading to various acyclic products.

Table 4: Example of Isoxazole Ring-Opening Transformation

Reaction Type Reagents (Example) Intermediate Step Resulting Functional Group
Ring-Opening Fluorination Selectfluor® Electrophilic fluorination α-Fluorocyano-ketone

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
3-Methyl-5-(5-phenyl-2-thienyl)isoxazole
5-[5-(4-Methoxyphenyl)-2-thienyl]-3-methylisoxazole
3-Methyl-5-[5-(pyridin-3-yl)-2-thienyl]isoxazole
3-Methyl-5-[5-(2-thienyl)-2-thienyl]isoxazole
5-(5-Alkynyl-2-thienyl)-3-methylisoxazole
5-(5-Vinyl-2-thienyl)-3-methylisoxazole
3-Methyl-5-(5-(phenylamino)-2-thienyl)isoxazole
4-[5-(3-Methylisoxazol-5-yl)-2-thienyl]morpholine
9-[5-(3-Methylisoxazol-5-yl)-2-thienyl]-9H-carbazole
Phenylboronic acid
4-Methoxyphenylboronic acid
Pyridin-3-ylboronic acid
Thiophen-2-ylboronic acid
Phenylacetylene
Styrene
Aniline
Morpholine
Carbazole
Sodium methoxide
Nitric acid
Sulfuric acid
Iron(III) bromide
α-Fluorocyano-ketone

Annulation and Fusion Strategies for Fused Heterocycles

Annulation and fusion strategies involving this compound would likely leverage the reactivity of both the thiophene and isoxazole rings, as well as the bromine substituent, to construct fused heterocyclic systems. While specific examples for this exact molecule are not prevalent in the literature, analogous transformations with related bromo-heterocycles provide a basis for predicting its behavior.

One plausible approach involves palladium-catalyzed intramolecular cyclization reactions. For instance, after a Suzuki or Sonogashira coupling at the bromide position to introduce a suitably functionalized side chain, an intramolecular Heck reaction or a cyclization involving a nucleophilic attack on the isoxazole or thiophene ring could lead to the formation of a new fused ring.

Another potential strategy is the construction of a fused ring onto the thiophene moiety. This could be achieved through a sequence of reactions starting with functionalization of the thiophene ring, for example, via lithiation and subsequent reaction with an electrophile to introduce a side chain capable of cyclization.

The isoxazole ring itself can participate in annulation reactions, often through ring-opening and rearrangement pathways. For example, under certain reductive conditions, the N-O bond of the isoxazole can be cleaved, leading to an intermediate that can be trapped intramolecularly to form a new heterocyclic ring.

Below is a table summarizing potential annulation strategies for this compound based on known reactions of similar heterocyclic compounds.

Strategy Description Potential Fused System
Palladium-Catalyzed Intramolecular CyclizationSequential cross-coupling (e.g., Suzuki, Sonogashira) at the C-Br bond followed by an intramolecular cyclization reaction.Thieno-fused pyridines, pyrimidines, or other nitrogen-containing heterocycles.
Thiophene Ring AnnulationFunctionalization of the thiophene ring followed by intramolecular cyclization of the introduced side chain.Thieno[3,2-d]isoxazole derivatives or other fused thiophene systems.
Isoxazole Ring TransformationReductive cleavage of the isoxazole N-O bond followed by intramolecular cyclization of the resulting intermediate.Fused pyridones or other complex heterocyclic systems.

Metalation and Derivatives for Further Functionalization

Metalation of this compound is a key strategy for introducing a wide range of functional groups. The primary sites for metalation are the carbon-bromine bond via lithium-halogen exchange and potentially a C-H bond on the thiophene or isoxazole ring via deprotonation with a strong base.

Lithium-Halogen Exchange: The most predictable metalation reaction is the lithium-halogen exchange at the C-Br bond on the thiophene ring. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would readily generate the corresponding 5-lithio-2-(3-methylisoxazol-5-yl)thiophene. This versatile organolithium intermediate can then be reacted with a variety of electrophiles to introduce new substituents.

Directed ortho-Metalation (DoM): The heteroatoms in both the isoxazole (nitrogen and oxygen) and thiophene (sulfur) rings could potentially direct ortho-lithiation. The nitrogen atom of the isoxazole ring is a known directing group, which could facilitate deprotonation of the adjacent C-4 position of the isoxazole ring. However, the acidity of the protons on the thiophene ring might lead to competitive deprotonation. The outcome would depend on the specific reaction conditions and the organolithium reagent used.

The following table outlines the potential outcomes of metalation and subsequent derivatization of this compound.

Metalation Method Reagent Position of Metalation Subsequent Electrophile (E+) Product
Lithium-Halogen Exchangen-BuLi or t-BuLiC5 of thiopheneCO₂, DMF, RCHO, R₂CO, Me₃SiCl, etc.5-(5-E-2-thienyl)-3-methylisoxazole
Directed ortho-MetalationLDA or s-BuLi/TMEDAC4 of isoxazole (potential)As above5-(5-Bromo-2-thienyl)-4-E-3-methylisoxazole
DeprotonationStrong baseC3 or C4 of thiophene (potential)As aboveFunctionalized thiophene derivative

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The primary targets for selective functionalization are the C-Br bond, the C-H bonds of the thiophene and isoxazole rings, and the methyl group of the isoxazole.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the most activated site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of aryl, heteroaryl, vinyl, alkynyl, and amino substituents at the C-5 position of the thiophene ring with high selectivity. The choice of catalyst, ligand, base, and solvent is crucial for optimizing these transformations.

Functionalization of the Isoxazole Ring: The isoxazole ring is generally less reactive towards electrophilic substitution than the thiophene ring. However, functionalization can be achieved under specific conditions. For example, lithiation at the C-4 position, as discussed in the metalation section, allows for the introduction of various electrophiles. Additionally, the methyl group at the C-3 position can potentially be functionalized via deprotonation with a strong base followed by reaction with an electrophile.

Functionalization of the Thiophene Ring: Beyond the C-Br bond, the C-H bonds of the thiophene ring can be functionalized. Directed metalation or electrophilic substitution (under forcing conditions, as the thiophene ring is somewhat deactivated by the isoxazole substituent) could potentially be used to introduce substituents at the C-3 or C-4 positions of the thiophene ring.

The table below presents a summary of chemo- and regioselective functionalization strategies for this compound.

Reaction Type Reagents and Conditions Target Site Product Type
Suzuki CouplingArylboronic acid, Pd catalyst, baseC5 of thiophene5-(5-Aryl-2-thienyl)-3-methylisoxazole
Stille CouplingOrganostannane, Pd catalystC5 of thiophene5-(5-Substituted-2-thienyl)-3-methylisoxazole
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseC5 of thiophene5-(5-Alkynyl-2-thienyl)-3-methylisoxazole
Buchwald-Hartwig AminationAmine, Pd catalyst, baseC5 of thiophene5-(5-Amino-2-thienyl)-3-methylisoxazole
Lithiation-Electrophilic Quenchn-BuLi then E+C5 of thiophene5-(5-E-2-thienyl)-3-methylisoxazole
Lateral MetalationStrong base then E+C3-methyl of isoxazole5-(5-Bromo-2-thienyl)-3-(CH₂E)-isoxazole

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For the 5-bromo-2-thienyl group, the two aromatic protons are expected to appear as doublets in the ¹H NMR spectrum, with their coupling constant characteristic of a vicinal relationship on a thiophene (B33073) ring. The proton at the C4 position of the thiophene ring would likely resonate at a different chemical shift than the proton at the C3 position due to the differing electronic environments. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the thiophene ring, with the carbon atom bonded to the bromine (C5) being significantly influenced by the halogen's electronegativity and heavy atom effect.

The 3-methylisoxazole (B1582632) moiety would contribute a singlet for the methyl protons in the ¹H NMR spectrum. The isoxazole (B147169) ring proton at the C4 position would also appear as a singlet. In the ¹³C NMR spectrum, characteristic signals for the methyl carbon, the quaternary carbons of the isoxazole ring, and the CH carbon would be observed.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments derived from 1D NMR spectra and to establish through-bond and through-space correlations, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the coupling between the adjacent protons on the thiophene ring. Cross-peaks would be expected between the signals corresponding to these two protons, definitively establishing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. It would allow for the unambiguous assignment of the carbons in the thiophene and isoxazole rings that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range ¹H-¹³C couplings (typically over two or three bonds). This is particularly useful for connecting the different fragments of the molecule. For instance, correlations would be expected between the thiophene protons and the isoxazole ring carbons, and vice-versa, confirming the linkage between the two heterocyclic rings. Correlations from the methyl protons to the C3 and C4 carbons of the isoxazole ring would also be anticipated.

A summary of expected key HMBC correlations is presented below.

Proton(s)Expected Correlation to Carbon(s)
Thiophene H3C2, C4, C5 (Thiophene); C5 (Isoxazole)
Thiophene H4C2, C3, C5 (Thiophene)
Isoxazole H4C3, C5 (Isoxazole); Methyl C
Methyl H'sC3, C4 (Isoxazole)

Elucidation of Conformational Preferences

The relative orientation of the thiophene and isoxazole rings is a key conformational feature. The molecule's preferred conformation in solution is governed by the balance between steric hindrance and electronic effects, such as conjugation. The rotational barrier around the single bond connecting the two rings determines whether the molecule exists as a single planar conformer or as a mixture of rapidly interconverting, non-planar conformers.

While single-crystal X-ray diffraction provides solid-state conformation, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the solution-phase conformation. A NOESY experiment would reveal through-space correlations between protons that are close to each other, irrespective of the number of bonds separating them. For instance, observing a NOE between a proton on the thiophene ring and the proton or methyl group on the isoxazole ring would suggest a relatively planar and constrained conformation where these groups are in close proximity. The absence of such correlations might indicate significant rotational freedom and a non-planar average conformation. In similar bi-heterocyclic systems, a twisted conformation is often favored to minimize steric clashes. nih.govmdpi.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. Although a crystal structure for 5-(5-Bromo-2-thienyl)-3-methylisoxazole has not been specifically reported, data from closely related structures containing the 5-bromothienyl moiety can be used to predict its solid-state characteristics. nih.govuzh.chnih.gov

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π interactions)

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.

C-H···O Hydrogen Bonds: The oxygen and nitrogen atoms of the isoxazole ring can act as hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds involving the C-H groups of the thiophene and methyl functionalities are likely to be present, linking molecules into larger supramolecular assemblies.

π-π Interactions: The aromatic thiophene and isoxazole rings can engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, are a significant cohesive force in the crystal packing of many aromatic compounds. core.ac.uk The geometry of these interactions can vary from face-to-face to edge-to-face arrangements.

Halogen Bonding: The bromine atom on the thiophene ring is a potential halogen bond donor. It can interact with electronegative atoms like oxygen or nitrogen from neighboring molecules (Br···O or Br···N interactions), further stabilizing the crystal structure. nih.govnih.govnih.gov

A table of typical intermolecular contact distances observed in related structures is provided below.

Interaction TypeTypical Distance (Å)Reference Compound(s)
Br···O3.14 - 3.24Methyl 5-bromo-2-chloropyridine-3-carboxylate, 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran nih.govnih.gov
C-H···O~2.5 - 2.8 (H···O)Various heterocyclic structures
π-π Stacking3.5 - 3.9 (Centroid-Centroid)5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c] najah.edunih.govnaphthyridin-4(5H)-one core.ac.uk

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

X-ray diffraction provides precise measurements of the internal geometry of the molecule. The bond lengths and angles within the 5-bromothienyl and 3-methylisoxazole rings are expected to be consistent with those of other substituted thiophenes and isoxazoles.

The following table presents typical bond lengths and angles for the constituent fragments, compiled from crystallographic data of analogous compounds.

ParameterBondExpected Length (Å)ParameterAngleExpected Value (°)
ThiopheneC=C1.35 - 1.38ThiopheneC-S-C~92
C-C1.42 - 1.45C-C-S~111-112
C-S1.70 - 1.74C-C-C~112-113
C-Br~1.85IsoxazoleC-O-N~109
IsoxazoleC=N1.31 - 1.34O-N-C~105
C-O1.34 - 1.37N-C-C~112
N-O1.40 - 1.43C-C-C~104
C-C1.38 - 1.44C-C-O~110

Data compiled from related structures. nih.govresearchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for confirming the presence of specific structural motifs and studying molecular dynamics. The spectra of this compound would be dominated by vibrations associated with the thiophene ring, the isoxazole ring, the C-Br bond, and the methyl group.

Thiophene Ring Vibrations: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C=C and C-C stretching vibrations within the ring give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region.

Isoxazole Ring Vibrations: The isoxazole ring also has characteristic stretching vibrations (C=N, C=C, C-O, N-O) that appear in the 1650-1300 cm⁻¹ fingerprint region.

C-Br Vibration: The C-Br stretching vibration is expected to produce a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Methyl Group Vibrations: The C-H stretching vibrations of the methyl group are found in the 3000-2850 cm⁻¹ range, while its deformation (bending) modes appear around 1450 cm⁻¹ and 1375 cm⁻¹.

The table below summarizes the expected key vibrational frequencies based on data from similar compounds. nih.govijtsrd.comresearchgate.net

Wavenumber Range (cm⁻¹)AssignmentTechnique
3100 - 3050Aromatic C-H Stretch (Thiophene)IR, Raman
3000 - 2850Aliphatic C-H Stretch (Methyl)IR, Raman
1610 - 1580C=N Stretch (Isoxazole)IR, Raman
1550 - 1400Aromatic Ring C=C Stretching (Thiophene, Isoxazole)IR, Raman
1460 - 1440Asymmetric CH₃ BendingIR, Raman
1380 - 1370Symmetric CH₃ BendingIR, Raman
1250 - 1000Ring Breathing and C-H in-plane bending modesIR, Raman
900 - 800C-H out-of-plane bending (Thiophene)IR
600 - 500C-Br StretchIR, Raman

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry serves as a pivotal analytical technique in the structural elucidation of novel compounds, providing essential information on the molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns. For "this compound," these techniques are critical for confirming its identity and understanding its chemical stability under energetic conditions.

Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous verification of the molecular formula of "this compound." The elemental composition of the compound is C₈H₆BrNOS. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, and ³²S), provides a highly precise benchmark for experimental determination.

Theoretical Exact Mass Calculation:

8 Carbon atoms: 8 x 12.000000 = 96.000000 Da

6 Hydrogen atoms: 6 x 1.007825 = 6.046950 Da

1 Bromine atom (⁷⁹Br): 1 x 78.918338 = 78.918338 Da

1 Nitrogen atom: 1 x 14.003074 = 14.003074 Da

1 Oxygen atom: 1 x 15.994915 = 15.994915 Da

1 Sulfur atom: 1 x 31.972071 = 31.972071 Da

Total Theoretical Exact Mass = 256.935358 Da

It is important to note the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da (the M+ and M+2 peaks). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

An experimental HRMS measurement yielding a mass value within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass, along with the observation of the characteristic bromine isotopic pattern, would provide strong evidence for the assigned molecular formula.

Table 1: Theoretical Isotopic Distribution for C₈H₆BrNOS

Ion m/z (Da) Relative Abundance (%)
[M]⁺ 256.9354 100.0
[M+1]⁺ 257.9387 9.2
[M+2]⁺ 258.9333 97.7
[M+3]⁺ 259.9365 9.0

Fragmentation Analysis

Electron ionization (EI) mass spectrometry is a "hard" ionization technique that induces extensive fragmentation of the parent molecule. arkat-usa.org The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation and to infer the relative strengths of chemical bonds within the molecule. While specific experimental data for "this compound" is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related heterocyclic systems, such as aryl-substituted isoxazoles and brominated thiophenes. fluorine1.ruresearchgate.net

Upon electron impact, the molecule will lose an electron to form a molecular ion, [C₈H₆BrNOS]⁺•. The subsequent fragmentation is likely to proceed through several key pathways initiated by the cleavage of the weakest bonds and the formation of stable neutral or charged fragments.

Proposed Key Fragmentation Pathways:

Cleavage of the Isoxazole Ring: The isoxazole ring is known to be susceptible to cleavage under EI conditions. A common fragmentation pathway for 3-methyl-5-arylisoxazoles involves the initial cleavage of the N-O bond, followed by rearrangements. This can lead to the formation of a bromothienyl-substituted nitrile oxide and a vinyl cation, or alternatively, the loss of acetonitrile (CH₃CN) or carbon monoxide (CO).

Cleavage of the Thiophene Ring and C-Br Bond: The bromothiophene moiety can also undergo fragmentation. The C-Br bond is relatively weak and can cleave to produce a [M-Br]⁺ ion. Further fragmentation of the thiophene ring can occur, although aromatic systems are generally more stable.

Cleavage at the Inter-ring Bond: The single bond connecting the thiophene and isoxazole rings is another potential site of cleavage. This would lead to the formation of ions corresponding to the individual heterocyclic rings.

Hypothesized Fragmentation Data Table:

The following table outlines the plausible fragments that could be observed in the EI mass spectrum of "this compound."

Table 2: Hypothesized Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Ion Plausible Origin
257/259 [C₈H₆BrNOS]⁺• Molecular Ion (M⁺•)
178 [C₈H₆NOS]⁺ Loss of Br•
163 [C₄H₂BrS]⁺ Bromothienyl cation
94 [C₄H₅NO]⁺ Methylisoxazole cation
83 [C₄H₂S]⁺• Thienyl radical cation
69 [C₃H₃N]⁺• Acrylonitrile radical cation
43 [C₂H₃O]⁺ Acetyl cation

The analysis of the relative abundances of these and other fragment ions in an experimental mass spectrum would provide substantial evidence to support or refute the proposed structure and offer deeper mechanistic insights into the molecule's gas-phase ion chemistry. The interplay between the fragmentation of the two linked heterocyclic rings would be of particular interest in a detailed research study. aip.orgresearchgate.net

Computational and Theoretical Investigations of 5 5 Bromo 2 Thienyl 3 Methylisoxazole

Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic characteristics of heterocyclic compounds. For a molecule like 5-(5-Bromo-2-thienyl)-3-methylisoxazole, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be used to optimize the molecular geometry and calculate various electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For similar aromatic and heterocyclic systems, these calculations reveal how substituents like the bromo and methyl groups influence the electron distribution and reactivity of the thienyl and isoxazole (B147169) rings.

Table 1: Representative Frontier Molecular Orbital Data for a Generic Thienyl-Isoxazole Derivative

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
Energy Gap (ΔE) 4.7

Note: This data is illustrative for a related compound class and not specific to this compound.

Electrostatic Potential Surface Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the charge distribution and is used to identify regions that are susceptible to electrophilic and nucleophilic attack. On an MEP map, red-colored areas indicate negative electrostatic potential, corresponding to regions rich in electrons and prone to electrophilic attack. Conversely, blue-colored areas represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the sulfur atom of the thiophene (B33073) ring, making them potential sites for electrophilic interaction.

Conformational Analysis and Energy Minima Studies

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the thiophene and isoxazole rings. By performing a potential energy surface scan, researchers can identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). These studies help to understand the molecule's flexibility and its preferred shape in different environments. The planarity or twisting between the two heterocyclic rings would significantly impact the molecule's electronic properties and potential intermolecular interactions.

Reaction Pathway Simulations and Transition State Identification

Computational methods can be employed to simulate chemical reactions and elucidate their mechanisms. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. Identifying the structure and energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. Such simulations provide insights that are often difficult to obtain through experimental means alone.

Spectroscopic Property Prediction and Validation with Experimental Data (NMR, UV-Vis)

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to confirm the molecule's structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. Agreement between the calculated and experimental spectra serves as a strong validation of the computational model and the determined molecular structure.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

Spectrum Predicted Value Experimental Value
¹H NMR (δ, ppm) 7.25 (Thiophene-H) 7.28
¹³C NMR (δ, ppm) 161.0 (Isoxazole-C) 160.5
UV-Vis (λmax, nm) 285 290

Note: This data is hypothetical and serves as an example of how such a comparison would be presented.

Molecular Dynamics Simulations for Solution-State Behavior

To understand how this compound behaves in a solvent, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of solute-solvent interactions, conformational dynamics, and aggregation behavior in solution. This information is particularly valuable for predicting the compound's solubility and how its structure might change in a biological or reaction medium.

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Building Block in Complex Organic Synthesis

The utility of 5-(5-Bromo-2-thienyl)-3-methylisoxazole as a foundational unit in the construction of more elaborate molecular architectures is a key area of its application. The reactive bromine site on the thiophene (B33073) ring is particularly important, serving as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Advanced Heterocyclic Scaffolds

The development of novel heterocyclic frameworks is crucial in medicinal chemistry and drug discovery. rsc.org this compound can serve as a versatile precursor for the synthesis of a variety of advanced heterocyclic scaffolds. The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce diverse substituents and build larger, more complex ring systems. For instance, coupling with boronic acids or organostannanes can lead to the formation of bi- and poly-heterocyclic structures, which are often associated with a wide range of biological activities. The isoxazole (B147169) ring itself is a stable aromatic system that can be further functionalized, offering additional avenues for molecular diversification. nih.gov

Preparation of Precursors for Polymeric Materials

The demand for novel polymeric materials with tailored properties continues to grow. Brominated thiophene derivatives are well-established monomers for the synthesis of conducting and semiconducting polymers. scientific.net The bromine atom in this compound provides a reactive site for polymerization reactions, such as Kumada and Stille cross-coupling polymerizations. rsc.org These methods allow for the controlled synthesis of regioregular polythiophenes, where the isoxazole unit would be incorporated as a pendant group or as part of the polymer backbone. The inclusion of the isoxazole moiety can influence the solubility, processability, and electronic properties of the resulting polymers.

Potential in Organic Electronics and Optoelectronic Materials

The combination of the electron-donating thiophene ring and the electron-accepting isoxazole ring within the same molecule suggests potential applications in organic electronics and optoelectronics. This donor-acceptor character can lead to interesting charge-transfer properties and tunable energy levels.

Integration into Conjugated Polymers and Oligomers

Conjugated polymers are the cornerstone of organic electronics, finding use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The integration of this compound into conjugated polymer backbones can be achieved through various polymerization techniques. nycu.edu.tw The resulting polymers would possess an alternating donor-acceptor structure, which is a common strategy for tuning the band gap and improving charge transport properties. The specific arrangement of the thiophene and isoxazole units can influence the polymer's conformation and packing in the solid state, which are critical factors for device performance.

Luminescent Properties and Charge Transport Characteristics

The photophysical properties of materials derived from this compound are of significant interest. The inherent fluorescence of some thiophene-based systems can be modulated by the presence of the isoxazole ring. The donor-acceptor nature of the molecule can facilitate intramolecular charge transfer (ICT) upon photoexcitation, potentially leading to solvatochromic fluorescence and other interesting photophysical phenomena. Furthermore, the charge transport characteristics of polymers incorporating this unit are expected to be influenced by the electronic properties of both the thiophene and isoxazole rings. Thiophene-based polymers are known for their good hole-transporting properties, and the inclusion of the electron-withdrawing isoxazole could potentially enhance electron transport, leading to ambipolar materials. rsc.org

Ligand Design for Metal-Catalyzed Processes

The compound this compound is a versatile precursor in the design of specialized ligands for metal-catalyzed processes. Its inherent structural and electronic properties, characterized by the presence of a reactive bromothiophene moiety and a coordinating isoxazole ring, make it an attractive scaffold for the synthesis of novel ligands. The strategic functionalization of this molecule, primarily at the carbon-bromine bond, allows for the introduction of various donor atoms, which can then coordinate to a metal center, influencing the catalytic activity and selectivity of the resulting complex.

The design of effective ligands is a cornerstone of modern catalysis, as the ligand sphere around a metal catalyst dictates its reactivity, stability, and substrate selectivity. The this compound framework offers several advantageous features for ligand development. The thiophene ring is an electron-rich aromatic system that can be readily modified, while the isoxazole ring can act as a coordinating group through its nitrogen and oxygen atoms. The bromine atom at the 5-position of the thiophene ring is the key reactive site for introducing new functionalities through well-established cross-coupling reactions.

Phosphine (B1218219) ligands are ubiquitous in metal-catalyzed reactions due to their strong σ-donating and tunable π-accepting properties, which help to stabilize metal centers and modulate their catalytic activity. The C-Br bond in this compound can be readily converted to a phosphine group via palladium-catalyzed phosphination reactions. For instance, coupling with diphenylphosphine (B32561) (HPPh₂) in the presence of a palladium catalyst and a base can yield the corresponding phosphine ligand.

The general synthetic approach is illustrated below:

Reaction: Palladium-catalyzed phosphination

Substrates: this compound and a secondary phosphine (e.g., HPPh₂)

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos)

Base: A non-nucleophilic base (e.g., DBU or K₃PO₄)

The resulting phosphine ligand, 5-(5-(diphenylphosphino)-2-thienyl)-3-methylisoxazole, can then be used to form complexes with various transition metals such as palladium, rhodium, or nickel. These complexes can be effective catalysts for a range of transformations, including cross-coupling and hydrogenation reactions.

Table 1: Illustrative Data for the Synthesis of a Phosphine Ligand Derived from this compound

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂XantphosK₃PO₄Toluene11085
2Pd₂(dba)₃dppfCs₂CO₃Dioxane10078
3Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene10092

Note: The data in this table are illustrative and based on typical conditions for palladium-catalyzed phosphination of aryl bromides.

The versatility of the this compound scaffold extends to the synthesis of multidentate ligands, such as bidentate (NN, PN) and pincer (PNP, NNN) ligands. These ligands are of significant interest as they can form highly stable complexes with metal ions, leading to more robust and selective catalysts.

For example, a Suzuki coupling reaction can be employed to introduce a pyridine (B92270) ring at the 5-position of the thiophene, resulting in a bidentate NN ligand. The reaction would involve coupling this compound with a pyridine-boronic acid derivative.

Alternatively, a Buchwald-Hartwig amination could be used to introduce an amino group, which can be further functionalized to create a bidentate or pincer ligand. For instance, reaction with an amine bearing another donor group, such as 2-(diphenylphosphino)aniline, would yield a bidentate PN ligand.

Table 2: Potential Cross-Coupling Reactions for Bidentate Ligand Synthesis

Reaction TypeCoupling PartnerResulting Ligand TypePotential Catalyst System
Suzuki Coupling2-Pyridylboronic acidNNPd(PPh₃)₄ / K₂CO₃
Buchwald-Hartwig2-(Diphenylphosphino)anilinePNPd₂(dba)₃ / BINAP / NaOt-Bu
Sonogashira Coupling2-EthynylpyridineNN (after further reaction)PdCl₂(PPh₃)₂ / CuI / Et₃N

Note: This table provides examples of potential synthetic strategies for creating bidentate ligands from the target compound.

Metal complexes bearing ligands derived from this compound are expected to find applications in various homogeneous catalytic processes. The electronic properties of the ligand, influenced by the electron-rich thiophene and the isoxazole moiety, can be fine-tuned by introducing different substituents. This tunability is crucial for optimizing the performance of the catalyst in a specific reaction.

For instance, a palladium complex with a phosphine ligand derived from this scaffold could be a highly effective catalyst for Suzuki-Miyaura or Heck cross-coupling reactions. The presence of the heteroaromatic rings could also facilitate reactions involving C-H activation.

Table 3: Hypothetical Catalytic Performance in a Suzuki-Miyaura Coupling

Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl

Catalyst (Ligand derived from this compound)Catalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
Pd-Phosphine Complex1K₂CO₃Toluene/H₂O10095
Pd-NN Bidentate Complex0.5Cs₂CO₃Dioxane9098

Note: The data presented are hypothetical and serve to illustrate the potential catalytic applications of metal complexes with ligands derived from the title compound, based on performances of similar catalytic systems.

Mechanistic Investigations of this compound: A Review of Non-Clinical Biological Interactions

Authoritative, detailed, and scientifically rigorous, this article delves into the non-clinical mechanistic investigations of the chemical compound this compound. The subsequent sections will exclusively focus on its interactions with biomolecular targets, in vitro enzymatic effects, modulation of cellular pathways, structure-activity relationships for mechanism elucidation, and its applications as a chemical biology tool, based on available scientific literature.

Future Research Directions and Unexplored Avenues in 5 5 Bromo 2 Thienyl 3 Methylisoxazole Chemistry

Development of Novel and Sustainable Synthetic Routes and Methodologies

While classical methods for isoxazole (B147169) synthesis exist, the future development of synthetic routes for 5-(5-Bromo-2-thienyl)-3-methylisoxazole should prioritize sustainability and efficiency. Traditional approaches often involve harsh conditions or hazardous reagents. mdpi.com Modern synthetic chemistry offers greener alternatives that could be adapted for this specific molecule.

Future research should focus on:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a green and efficient method for synthesizing isoxazole derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.compreprints.org Exploring ultrasound-assisted multicomponent reactions to construct the thienyl-isoxazole core in a single step would be a significant advancement.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound would be crucial for producing larger quantities for further studies.

Catalyst Development: Investigating novel, reusable catalysts, such as heterogeneous catalysts or nanocatalysts, could improve the economic and environmental viability of the synthesis. researchgate.net For instance, developing a one-pot reaction using a recyclable catalyst would align with the principles of green chemistry. preprints.org

Table 1: Potential Sustainable Synthetic Strategies

Methodology Potential Advantages Key Research Focus
Ultrasound-Assisted Reactions Reduced reaction times, increased yields, energy efficiency. mdpi.com Optimization of frequency, power, and solvent for the cycloaddition step.
Microwave-Assisted Synthesis Rapid heating, improved reaction rates, higher purity of products. Development of microwave-specific protocols for key bond-forming reactions.
Flow Chemistry Enhanced safety, scalability, precise control over reaction conditions. Design and optimization of a continuous flow reactor for multi-step synthesis.

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. preprints.org | Designing a novel MCR that incorporates the bromothiophene and isoxazole precursors. |

Exploration of Untapped Reactivity Modalities and Cascade Reactions

The structure of this compound features multiple reactive sites, primarily the C-Br bond on the thiophene (B33073) ring. This site is a prime handle for post-synthesis modification through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to introduce a wide array of functional groups and build molecular complexity.

A significant unexplored avenue is the development of cascade reactions . These reactions, where multiple bonds are formed in a single operation, offer an elegant and efficient way to construct complex molecular architectures from simple starting materials. researchgate.net Future research could design cascade sequences initiated by the functionalization of the bromothiophene moiety. For example, a Suzuki coupling could be followed by an intramolecular cyclization, triggered by substituents on the newly introduced group. nih.govresearchgate.net Investigating pericyclic cascade reactions could also lead to novel thienyl-fused architectures. nih.gov

Integration into Emerging Functional Materials and Device Architectures

Thiophene-based molecules are cornerstone components in the field of organic electronics due to their excellent charge-transport properties. The this compound scaffold could serve as a valuable building block for novel functional materials.

Future research directions include:

Organic Semiconductors: Polymerizing or oligomerizing this compound (via dehalogenative coupling) could lead to new conjugated polymers. The isoxazole unit could fine-tune the electronic properties (e.g., HOMO/LUMO levels) and morphology of the resulting materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs): The rigid, aromatic structure of the thienyl-isoxazole core could be incorporated into molecules designed as emitters or host materials in OLEDs. The bromine atom allows for further derivatization to tune the emission color and quantum efficiency.

Chemosensors: By attaching specific recognition units to the thienyl-isoxazole platform, it may be possible to create sensors that detect specific ions or molecules through changes in their optical or electronic properties.

Advanced Computational Methodologies for Predictive Design and Reaction Discovery

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational methods can accelerate discovery.

Key areas for computational investigation include:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov This can help in understanding its behavior in chemical reactions and its potential utility in electronic materials.

Molecular Docking: For biological applications, molecular docking simulations can predict how derivatives of this compound might bind to specific protein targets, guiding the design of new potential therapeutic agents. nih.govresearchgate.net

Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms of known reactions and predict the feasibility of novel, unexplored reaction pathways, including complex cascade reactions. This predictive power can save significant experimental time and resources.

Table 2: Focus Areas for Computational Studies

Computational Method Research Goal Predicted Outcomes
Density Functional Theory (DFT) Predict electronic properties and reactivity. HOMO/LUMO energy levels, charge distribution, preferred sites for electrophilic/nucleophilic attack. nih.gov
Molecular Docking Identify potential biological targets. Binding affinities and modes for various enzymes and receptors. nih.gov
Transition State Calculations Elucidate and discover reaction mechanisms. Activation energies for proposed synthetic steps and cascade reactions. nih.gov

| Molecular Dynamics (MD) Simulation | Study conformational behavior and interactions. | Stability of ligand-protein complexes, solvent effects. |

Addressing Scalability for Academic and Specialized Industrial Applications

For any compound to move beyond laboratory-scale research, its synthesis must be scalable. A critical future direction is the development of a robust and economically viable process for producing gram-to-kilogram quantities of this compound. This involves moving beyond discovery-focused chemistry to process chemistry.

Key challenges to address include:

Cost-Effective Starting Materials: Identifying and securing inexpensive and readily available precursors.

Safety and Environmental Impact: Replacing hazardous solvents and reagents with safer, more environmentally benign alternatives and ensuring the thermal stability of all reaction steps.

Developing a scalable synthesis is essential for enabling extensive materials science studies and comprehensive biological evaluations, which often require significant amounts of the compound.

Identification of New Mechanistic Biological Insights and Chemical Biology Applications

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov Furthermore, literature suggests that isoxazoles featuring 5-bromo-2-thienyl moieties exhibit significant biological activity. nih.gov This strongly indicates that this compound is a promising starting point for drug discovery programs.

Future research should aim to:

Broad Biological Screening: Evaluate the compound and a library of its derivatives against a wide range of biological targets, including kinases, proteases, and GPCRs, to identify potential therapeutic areas such as oncology, inflammation, or infectious diseases. frontiersin.orgnih.govmdpi.com

Mechanism of Action Studies: Once a biological activity is identified, elucidating the specific molecular mechanism is crucial. This can be achieved using techniques like thermal shift assays, enzymatic assays, and cellular imaging.

Development of Chemical Probes: The core structure can be modified to create chemical biology probes. For instance, installing an alkyne or azide (B81097) handle would allow for "click" chemistry, enabling the use of the molecule in activity-based protein profiling (ABPP) to identify its cellular targets.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for materials science and medicine.

Table 3: List of Chemical Compounds

Compound Name
This compound
Suzuki
Stille
Sonogashira

Q & A

Q. How can researchers establish structure-activity relationships (SAR) for derivatives with modified thienyl or isoxazole moieties?

  • Answer : SAR studies require synthesizing analogs with systematic substitutions (e.g., halogens, methyl groups) and testing them in parallel. Cluster analysis of bioactivity data identifies pharmacophore elements. Crystallographic data (e.g., SCXRD) reveal conformational preferences impacting activity .

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